molecular formula C11H8ClN3O2S B2987286 N-(4-acetyl-1,3-thiazol-2-yl)-2-chloropyridine-4-carboxamide CAS No. 1356762-29-2

N-(4-acetyl-1,3-thiazol-2-yl)-2-chloropyridine-4-carboxamide

Cat. No.: B2987286
CAS No.: 1356762-29-2
M. Wt: 281.71
InChI Key: YLPIZZUMFKTRDQ-UHFFFAOYSA-N
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Description

N-(4-acetyl-1,3-thiazol-2-yl)-2-chloropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-1,3-thiazol-2-yl)-2-chloropyridine-4-carboxamide typically involves the reaction of 4-acetyl-1,3-thiazole-2-amine with 2-chloropyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-1,3-thiazol-2-yl)-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetyl-1,3-thiazol-2-yl)-2-chloropyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetyl-1,3-thiazol-2-yl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with the biosynthesis of certain bacterial lipids, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetyl-1,3-thiazol-2-yl)-2-chloropyridine-4-carboxamide is unique due to the presence of both the thiazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

N-(4-acetyl-1,3-thiazol-2-yl)-2-chloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2S/c1-6(16)8-5-18-11(14-8)15-10(17)7-2-3-13-9(12)4-7/h2-5H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPIZZUMFKTRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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